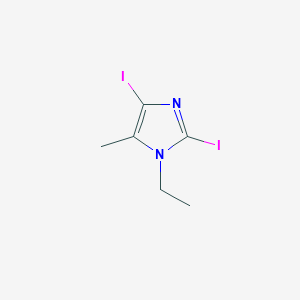

1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole

Beschreibung

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole derivatives are of paramount importance in contemporary chemical research, primarily due to their diverse biological activities and their role as ligands in catalysis. nih.gov The imidazole ring is a key component of the amino acid histidine, the purine (B94841) bases in DNA, and numerous natural products and pharmaceuticals. nih.govresearchgate.net Their ability to act as both hydrogen bond donors and acceptors, as well as their coordination properties with metal ions, makes them crucial in biological processes and as catalysts. researchgate.net In medicinal chemistry, imidazole-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govlongdom.org

Role of Halogenated Heterocycles in Advanced Chemical Synthesis

Halogenated heterocycles are indispensable tools in advanced chemical synthesis. The presence of halogen atoms on a heterocyclic ring provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of complex organic molecules. frontiersin.org The nature of the halogen atom influences its reactivity, with iodine being the most reactive, making iodo-substituted heterocycles particularly valuable synthons.

Contextualization of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole within the Diiodoimidazole Class

This compound is a member of the diiodoimidazole class of compounds, characterized by the presence of two iodine atoms on the imidazole ring. The specific substitution pattern, with an ethyl group at the N1 position, a methyl group at the C5 position, and iodine atoms at the C2 and C4 positions, defines its unique chemical properties and potential reactivity.

The reactivity of this compound is largely dictated by its structural features. The N-ethyl group influences the solubility and steric environment of the molecule. The two iodine atoms are the primary sites of reactivity, with the C-I bonds being susceptible to cleavage in various chemical reactions. The electronic environment of the imidazole ring, influenced by the electron-donating methyl group and the electron-withdrawing iodine atoms, will affect the reactivity of the ring itself and the lability of the iodine substituents.

The general reactivity of diiodoimidazoles has been explored, demonstrating their utility in selective functionalization. For instance, protected 4,5-diiodoimidazoles can undergo regioselective iodine-copper exchange reactions, allowing for the introduction of various electrophiles. rsc.org This highlights the potential for stepwise functionalization of diiodoimidazoles like the title compound.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | 1H-Imidazole |

| N1-Substituent | Ethyl group |

| C2-Substituent | Iodine |

| C4-Substituent | Iodine |

The academic investigation of highly iodinated imidazoles is driven by their potential as versatile synthetic intermediates. The presence of multiple iodine atoms allows for sequential and site-selective cross-coupling reactions, enabling the synthesis of a diverse library of substituted imidazoles from a single precursor. This approach is highly valuable in drug discovery and materials science, where the systematic modification of a core scaffold is often required to optimize properties. Furthermore, the study of these compounds contributes to a deeper understanding of the fundamental principles of heterocyclic reactivity and catalysis.

Table 2: Physicochemical Properties of a Related Compound: 1-Ethyl-2-methyl-1H-imidazole Note: Experimental data for this compound is not readily available. The following table provides data for a structurally related, non-iodinated compound to offer a general reference.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2 |

| Molecular Weight | 110.16 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 519846 nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8I2N2 |

|---|---|

Molekulargewicht |

361.95 g/mol |

IUPAC-Name |

1-ethyl-2,4-diiodo-5-methylimidazole |

InChI |

InChI=1S/C6H8I2N2/c1-3-10-4(2)5(7)9-6(10)8/h3H2,1-2H3 |

InChI-Schlüssel |

KIAVPOZJJIPPHB-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(N=C1I)I)C |

Herkunft des Produkts |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of a molecule.

Elucidation of 1H NMR and 13C NMR Chemical Shifts and Coupling Patterns

For substituted imidazoles, 1H NMR spectra typically reveal distinct signals for the protons on the ethyl and methyl groups. The methylene (B1212753) (-CH2-) protons of the ethyl group would likely appear as a quartet, coupled to the methyl (-CH3) protons, which would present as a triplet. The chemical shifts of the imidazole (B134444) ring protons are influenced by the nature and position of substituents. In the case of a di-iodinated compound, the absence of a proton at the C4 position would be evident.

13C NMR provides information on the carbon skeleton. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) would be significantly affected by the presence of the two iodine atoms, generally causing a downfield shift for the carbons directly attached to iodine.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are instrumental in assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (over two to three bonds), for instance, between the ethyl group protons and the C2 and N1 carbons of the imidazole ring, and between the methyl protons at C5 and the C4 and C5 carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide clues about the structure through fragmentation patterns. For 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole, the molecular ion peak would confirm the compound's molecular formula (C6H8I2N2). The isotopic pattern of the molecular ion would be characteristic due to the presence of two iodine atoms. Fragmentation analysis would likely show the loss of iodine atoms, as well as cleavage of the ethyl and methyl groups.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Bond Analysis

Infrared and Raman spectroscopy provide information about the functional groups and vibrational modes within a molecule. The spectra of substituted imidazoles typically show characteristic bands for C-H, C=N, and C-N stretching and bending vibrations. The presence of the C-I bonds would give rise to characteristic low-frequency stretching vibrations.

X-ray Crystallography for Solid-State Structural Analysis

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the most definitive structural information.

Determination of Molecular Conformation and Bond Lengths/Angles

This technique would precisely determine the three-dimensional arrangement of the atoms, including the conformation of the ethyl group relative to the imidazole ring. It would also provide accurate measurements of all bond lengths and angles, such as the C-I, C-N, and C-C bond distances and the internal angles of the imidazole ring. This data is invaluable for understanding the steric and electronic effects of the substituents on the molecular geometry.

While the specific experimental data for this compound is not available, the principles of these spectroscopic techniques, as applied to other imidazole derivatives, provide a framework for how such a characterization would be approached.

Analysis of Intermolecular Interactions and Crystal Packing

While no specific crystallographic data for this compound is available, a hypothetical analysis would involve single-crystal X-ray diffraction. This technique would determine the three-dimensional arrangement of molecules in the solid state. Key parameters to be determined would include the crystal system, space group, and unit cell dimensions.

Advanced Spectroscopic Methods for Electronic Structure Probing

The electronic structure of this compound could be investigated using advanced spectroscopic techniques, most notably UV-Vis spectroscopy, in conjunction with theoretical calculations. The UV-Vis absorption spectrum would reveal electronic transitions between molecular orbitals.

Typically, for a molecule of this nature, one would expect to observe π→π* and n→π* transitions associated with the imidazole ring. The substitution pattern, particularly the presence of the two electron-withdrawing iodine atoms, would be expected to significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the wavelengths of these electronic transitions. A detailed analysis, often supported by time-dependent density functional theory (TD-DFT) calculations, would be necessary to assign the observed absorption bands to specific electronic transitions. This would provide valuable insight into the electronic properties of the molecule, such as its electron-donating or -accepting capabilities, which are crucial for its potential applications in materials science or medicinal chemistry.

Without experimental data, any further discussion remains speculative. The scientific community awaits dedicated synthesis and characterization of this compound to provide the necessary data for a thorough and accurate analysis as outlined.

Theoretical and Computational Investigations of 1 Ethyl 2,4 Diiodo 5 Methyl 1h Imidazole

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies

There is no available data in the public domain or scientific databases that would allow for a scientifically accurate and non-speculative generation of content for these specific topics related to 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole.

Computational Studies on Non-Covalent Interactions (e.g., Halogen Bonding involving Iodine)

The presence of two iodine atoms on the imidazole (B134444) ring of this compound strongly suggests that halogen bonding would be a dominant non-covalent interaction in its molecular assemblies. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov Computational chemistry provides powerful tools to model and quantify these interactions.

Theoretical studies on analogous iodo-imidazole systems have demonstrated the significance of C—I⋯N and C—I⋯π halogen bonds in their solid-state structures. For example, computational and X-ray crystallographic studies on 1-benzyl-2-iodo-1H-imidazole have identified a strong C—I⋯N halogen bond with an N⋯I distance of 2.8765 Å. researchgate.net This provides a valuable reference for the potential interactions of the iodine at the 2-position in this compound. Similarly, investigations into 1-methyl-2,4,5-triiodoimidazole have revealed complex networks of halogen bonds that dictate its crystal packing. researchgate.net

Density Functional Theory (DFT) calculations are frequently employed to probe the strength and nature of these interactions. For a hypothetical dimer of this compound, it is anticipated that the iodine at the C2 position would form a strong halogen bond with the N3 atom of a neighboring molecule. The iodine at the C4 position could also participate in halogen bonding, potentially with another iodine atom or the π-system of an adjacent imidazole ring.

The strength of these halogen bonds can be estimated through computational methods, with binding energies for iodine-centered halogen bonds typically ranging from -4 to -8 kcal/mol, classifying them as weak-to-moderate non-covalent interactions. rsc.org Factors influencing the strength of these bonds include the hybridization of the carbon atom attached to the iodine and the nature of the electron-donating group.

Table 1: Calculated Halogen Bond Parameters for Analogous Iodo-Imidazole Systems

| Interacting Atoms | N⋯I Distance (Å) | C—I⋯N Angle (°) | Reference Compound |

| C—I⋯N | 2.8765 | ~175 | 1-benzyl-2-iodo-1H-imidazole researchgate.net |

| C—I⋯I | 3.6-3.9 | ~165-175 | 1-methyl-2,4,5-triiodoimidazole researchgate.net |

This table presents data from computational and crystallographic studies on analogous compounds to infer potential interaction geometries for this compound.

Theoretical Insights into Reaction Mechanisms and Pathways in Diiodoimidazole Chemistry

The reactivity of this compound is largely dictated by the electronic properties of the di-iodinated imidazole core. The iodine atoms act as potential leaving groups in nucleophilic substitution reactions and can also participate in metal-catalyzed cross-coupling reactions. Computational studies can provide significant insights into the transition states and energy barriers associated with these transformations.

Theoretical investigations into the iodination of imidazole have shown that it proceeds via an electrophilic substitution mechanism, where molecular iodine is the primary iodinating agent in the absence of iodide ions. researchgate.net This suggests that the synthesis of this compound likely involves a stepwise electrophilic iodination of the parent 1-ethyl-5-methyl-1H-imidazole.

Furthermore, iodine itself can act as a catalyst in various organic transformations. For instance, iodine-catalyzed syntheses of imidazo[1,2-a]pyridine (B132010) derivatives proceed through a mechanism involving the activation of an imine by the Lewis acidic iodine. nih.gov This catalytic role of iodine could be relevant in potential self-condensation or polymerization reactions of this compound under certain conditions.

Computational modeling of hypothetical reaction pathways, such as Suzuki or Sonogashira cross-coupling reactions at the C2 and C4 positions, would likely show different activation energies due to the distinct electronic environments of the two carbon-iodine bonds. The C2 position is generally more electron-deficient in imidazoles, which could influence its reactivity in such transformations. DFT calculations could elucidate the structures of transition states and intermediate complexes, providing a deeper understanding of the reaction kinetics and regioselectivity.

Table 2: Theoretical Reaction Parameters for Related Imidazole Reactions

| Reaction Type | Computational Method | Key Findings | Reference System |

| Electrophilic Iodination | Kinetic Studies | Second-order kinetics, molecular iodine as the electrophile. researchgate.net | Imidazole researchgate.net |

| Iodine-Catalyzed Cycloaddition | Plausible Mechanism | Lewis acid activation of an imine intermediate by iodine. nih.gov | 2-aminopyridine and aldehydes nih.gov |

This table summarizes findings from studies on related imidazole systems to provide a theoretical framework for the reactivity of this compound.

Reactivity and Reaction Mechanisms of 1 Ethyl 2,4 Diiodo 5 Methyl 1h Imidazole

C-I Bond Activation and Functionalization Strategies

The carbon-iodine bonds at the C2 and C4 positions of the imidazole (B134444) ring are key sites for reactivity, enabling a variety of bond formations through activation and subsequent functionalization.

Cross-Coupling Reactions at Iodinated Positions (e.g., C-C, C-N, C-O bond formation)

The iodinated positions on 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. Iodinated and brominated imidazoles have proven to be suitable substrates for Suzuki coupling. wikipedia.orgsemanticscholar.org For instance, the reaction of halogenated imidazoles with arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, and a base such as potassium carbonate, yields arylated imidazoles. wikipedia.orgnih.gov The synthesis of 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole (B20735) and various arylboronic acids demonstrates the feasibility of this transformation on the imidazole core. nih.gov Given the higher reactivity of C-I bonds compared to C-Br and C-Cl bonds in such couplings, this compound is expected to be an excellent substrate.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. organic-chemistry.org The reaction has been successfully applied to di- and tri-iodinated aromatic compounds, showing regioselectivity based on the steric and electronic environment of the iodine atoms. nih.gov It is therefore highly probable that this compound would readily undergo Sonogashira coupling to introduce alkynyl moieties at the C2 and C4 positions. A one-pot regioselective Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed, highlighting the potential for sequential functionalization. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine. wikipedia.orgyoutube.comyoutube.com The reaction has broad utility, allowing for the coupling of a wide array of amines with aryl halides. wikipedia.org While specific examples with diiodoimidazoles are not prevalent in the provided search results, the general mechanism and substrate scope of the Buchwald-Hartwig amination suggest its applicability to this compound for the introduction of primary or secondary amine functionalities. rug.nllibretexts.org

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for forming C-O and C-N bonds. nih.gov Modern protocols often use ligands to facilitate the reaction under milder conditions. The coupling of aryl iodides with phenols or amines can be achieved using a copper catalyst. nih.govresearchgate.net This suggests that this compound could be a suitable substrate for Ullmann-type reactions to introduce alkoxy or amino groups.

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic acids | Pd(PPh3)2Cl2, K2CO3, TBAB, H2O | 5-Aryl-1-methyl-4-nitroimidazoles nih.gov |

| Suzuki-Miyaura | Iodinated/Brominated Imidazoles | Phenyl-, naphthyl-, biphenylboronic acids | Pd catalyst | Arylated imidazoles wikipedia.orgsemanticscholar.org |

| Sonogashira | Aryl/Vinyl Halides | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, Amine base | Arylalkynes/Conjugated enynes libretexts.org |

| Buchwald-Hartwig | Aryl Halides | Primary/Secondary Amines | Pd catalyst, Ligand, Base | Aryl amines wikipedia.orgyoutube.com |

| Ullmann | Aryl Iodides | Phenols/Amines | Cu catalyst, Ligand | Aryl ethers/Aryl amines nih.govresearchgate.net |

Substitution Reactions involving Iodine

While cross-coupling reactions are predominant, the iodine atoms on the imidazole ring can also potentially undergo nucleophilic substitution, although this is generally less common for unactivated aryl halides. The reactivity can be enhanced by the electronic nature of the imidazole ring or through specific reaction mechanisms. Iodine can also be utilized as a catalyst in certain cyclization reactions to form imidazole derivatives. researchgate.netresearchgate.net In the context of metal complexes, iodide can act as a leaving group in substitution reactions. For example, iodido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes undergo substitution reactions with other nucleophiles. acs.org

Reactivity of the Imidazole Nitrogen Atoms (N1 and N3)

The nitrogen atoms in the imidazole ring possess distinct reactivity profiles. The N1 nitrogen is substituted with an ethyl group, while the N3 nitrogen is a potential site for further reactions.

N-Alkylation and Quaternization Reactivity

The N3 nitrogen of this compound, being a tertiary amine, can act as a nucleophile and react with alkylating agents to form quaternary imidazolium (B1220033) salts. This reaction, known as quaternization, is a common transformation for imidazoles. researchgate.netnih.gov The synthesis of 1-alkyl-3-methylimidazolium halides is a well-established process, often achieved by reacting a 1-substituted imidazole with an alkyl halide. researchgate.net For instance, the N,N'-diethylation of 4,5-diphenyl-1H-imidazole is accomplished using iodoethane (B44018) and a base. acs.org Similarly, this compound can be expected to react with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield 1-ethyl-3-alkyl-2,4-diiodo-5-methyl-1H-imidazolium salts. The synthesis of 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) from N-methylimidazole and diethyl sulfate provides a model for this type of transformation. alfa-chemical.com

| Imidazole Substrate | Alkylating Agent | Base/Solvent | Product |

|---|---|---|---|

| Imidazole | Alkyl halide | NaOH / DMSO | N-alkylimidazole researchgate.net |

| N-alkylimidazole | Ethyl chloroacetate | Toluene | Imidazolium salt-functionalized ester researchgate.net |

| 4,5-diphenyl-1H-imidazole | Iodoethane | Sodium hydride / Acetonitrile | 1,3-Diethyl-4,5-diphenyl-1H-imidazolium salt acs.org |

| N-methylimidazole | Diethyl sulfate | Solvent-free or Toluene | 1-Ethyl-3-methylimidazolium ethyl sulfate alfa-chemical.com |

Protonation and Basicity Studies

The basicity of the imidazole ring is a fundamental property that influences its reactivity. The N3 nitrogen possesses a lone pair of electrons that can accept a proton, making the molecule a base. The pKa of unsubstituted imidazole is approximately 7.0. nih.gov The substituents on the imidazole ring significantly affect its basicity. Electron-donating groups, such as the methyl and ethyl groups in this compound, are expected to increase the electron density on the ring and thus increase the basicity. Conversely, electron-withdrawing groups decrease basicity.

Electrochemical Reactivity and Redox Behavior of Diiodoimidazoles

The electrochemical properties of halogenated organic molecules are of interest for both synthetic applications and understanding their electronic nature. Halogenated compounds can undergo electrochemical reduction, where the carbon-halogen bond is cleaved. Furthermore, the imidazole ring itself can be electrochemically active.

While specific studies on the electrochemical behavior of this compound are not available in the provided search results, inferences can be drawn from related systems. Electrochemical methods can be used to achieve clean halogenation of heterocyclic compounds. nih.gov Conversely, electrochemical reduction can lead to dehalogenation. The redox properties of imidazole derivatives are important in biological contexts, and some imidazoles have been shown to impair cellular redox balance.

Cyclic voltammetry is a common technique to study the redox behavior of molecules. theijes.comonlineacademicpress.com For a diiodoimidazole, one would expect to observe reduction peaks corresponding to the sequential cleavage of the two C-I bonds. The potential at which these reductions occur would be influenced by the electronic environment of the imidazole ring. The presence of electron-donating alkyl groups might make the reduction slightly more difficult (more negative potential), while the inherent properties of the imidazole ring would also play a role. Studies on the impact of halogen substitution on the corrosion inhibition properties of imidazothiazole derivatives have utilized electrochemical techniques to understand the molecule-surface interactions, indicating the relevance of electrochemical analysis for such compounds. researchgate.net

Mechanistic Studies of Reactions Involving this compound as an Intermediate

Research in the field of imidazole chemistry often involves the use of iodo-substituted imidazoles as versatile building blocks and precursors in cross-coupling reactions and the synthesis of more complex heterocyclic systems. The iodine atoms in such compounds are excellent leaving groups, facilitating a variety of substitution and coupling reactions. It is plausible that this compound could act as a short-lived intermediate in certain reaction pathways, for instance, in sequential cross-coupling reactions where the two iodine atoms are substituted in a stepwise manner.

In the absence of direct studies on the target compound as an intermediate, a general understanding of the reactivity of similar dihalogenated imidazoles can provide some insight. For instance, studies on di-bromo- and di-iodo-nitroimidazoles in Suzuki-Miyaura and Sonogashira reactions have demonstrated the regioselective substitution of the halogen atoms, which is influenced by the electronic environment of the imidazole ring and the reaction conditions employed. Mechanistic investigations in these related systems often involve oxidative addition of the carbon-iodine bond to a metal catalyst (e.g., palladium or copper), followed by transmetalation and reductive elimination to form the new carbon-carbon bond. It is conceivable that if this compound were to participate as an intermediate, it would likely be in a multi-step synthesis where it is generated in situ and consumed in a subsequent reaction step.

Further research and dedicated mechanistic studies would be required to isolate, characterize, or infer the role of this compound as an intermediate and to fully understand its contribution to the reaction mechanism of any specific transformation. Without such dedicated studies, any discussion on its role as an intermediate remains speculative.

Coordination Chemistry and Metal Complexation Studies of Diiodoimidazole Derivatives

Applications of Diiodoimidazole Metal Complexes in Catalysis (Academic Context):The catalytic potential of metal complexes derived from 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole remains unexplored, with no studies reported in the academic literature.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of ligands is a critical aspect of developing effective catalysts for both homogeneous and heterogeneous systems. Diiodoimidazole derivatives offer several advantages in this regard.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. The tunability of diiodoimidazole ligands makes them attractive for this purpose. By modifying the substituents at the N1, C2, and C5 positions of the imidazole (B134444) ring, it is possible to fine-tune the steric and electronic properties of the ligand to suit a specific catalytic reaction. For instance, the ethyl and methyl groups in This compound contribute to the ligand's steric profile and solubility in organic solvents, which are important considerations for homogeneous catalysis.

The coordination of these ligands to transition metals such as palladium, copper, rhodium, and ruthenium can generate active catalysts for a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and oxidations. beilstein-journals.orgnih.gov The diiodo-substitution pattern can enhance the stability of the resulting metal complexes and influence the catalytic turnover frequency.

Heterogeneous Catalysis:

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. Diiodoimidazole derivatives can be anchored to solid supports, such as silica, polymers, or metal-organic frameworks (MOFs), to create robust and reusable heterogeneous catalysts. researchgate.netresearchgate.net The iodine atoms can serve as functional handles for immobilization or can participate in halogen bonding interactions, which can influence the catalyst's structure and performance.

Below is an interactive table summarizing the design considerations for diiodoimidazole-based ligands in catalysis:

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Solubility | High solubility in reaction solvent | Immobilized on a solid support |

| Tunability | Fine-tuning of steric/electronic properties via substituents | Modification of ligand and support |

| Catalyst Recovery | Often difficult | Easy separation and recycling |

| Stability | Can be prone to degradation | Generally more robust |

| Example Application | Cross-coupling reactions | Flow chemistry, packed-bed reactors |

Investigation of Catalytic Cycles and Reaction Mechanisms

Understanding the catalytic cycle and reaction mechanism is fundamental to optimizing catalyst performance and developing new catalytic systems. For metal complexes of diiodoimidazole derivatives, the investigation of these aspects would involve a combination of experimental and computational techniques.

Key Mechanistic Steps:

A typical catalytic cycle involving a metal complex with a diiodoimidazole ligand, for example in a cross-coupling reaction, would likely involve the following key steps:

Oxidative Addition: The active metal center (e.g., Pd(0)) reacts with a substrate (e.g., an aryl halide) to form a higher oxidation state intermediate. The electronic properties of the diiodoimidazole ligand can influence the rate of this step.

Transmetalation: A second substrate (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the metal center.

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the desired product and regenerating the active catalyst. The steric and electronic features of the diiodoimidazole ligand play a crucial role in promoting this final step.

Investigative Techniques:

Detailed mechanistic studies would employ a range of techniques to identify and characterize reaction intermediates and transition states.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can provide information about the structure and bonding of the catalyst and its intermediates.

X-ray Crystallography: This technique can provide precise structural information for stable pre-catalysts and intermediates, offering insights into the coordination environment of the metal center.

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying substrate and catalyst concentrations, temperature) helps to elucidate the rate-determining step of the catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the entire catalytic cycle, providing valuable information on the energies of intermediates and transition states, and helping to rationalize experimentally observed reactivity and selectivity. researchgate.net

The table below presents potential research findings from hypothetical studies on a catalyst system involving a metal complex of a diiodoimidazole derivative:

| Study | Technique | Potential Finding |

| Catalyst Characterization | X-ray Crystallography | Determination of the coordination geometry of the metal center with the diiodoimidazole ligand. |

| Mechanistic Probe | In-situ NMR Spectroscopy | Identification of key intermediates in the catalytic cycle. |

| Kinetic Analysis | Rate Law Determination | Elucidation of the rate-determining step of the reaction. |

| Computational Study | DFT Calculations | Mapping the potential energy surface of the catalytic cycle and identifying the lowest energy pathway. |

Advanced Academic Applications of Diiodoimidazole Derivatives

Utilization as Building Blocks in Advanced Organic Synthesis

Diiodoimidazole derivatives are valuable intermediates in synthetic chemistry due to the two reactive iodine substituents. These sites can be selectively functionalized, often through metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings, enabling the stepwise introduction of different molecular fragments. This controlled, site-selective reactivity makes them powerful precursors for assembling complex molecules from a relatively simple core structure. organic-chemistry.orgresearchgate.net

The reactivity of the carbon-iodine bonds in diiodoimidazoles makes them excellent starting materials for the synthesis of fused and complex heterocyclic systems. nih.govresearchgate.net Although research on 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is specific, the utility of this class of compounds is demonstrated by the application of related molecules. For instance, research has shown that 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid can serve as a precursor in a one-pot, copper-mediated tandem reaction. researchgate.net This process involves a Sonogashira coupling with terminal alkynes followed by a regioselective cyclization to efficiently produce 2-alkynylated pyrano[4,3-d]imidazol-4-ones, a complex fused heterocyclic system. researchgate.net This synthetic strategy highlights how the diiodoimidazole framework provides a robust platform for generating novel polycyclic structures, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

In drug discovery and chemical biology, the imidazole (B134444) ring is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets. nih.govnih.govresearchgate.net Diiodoimidazoles, such as this compound, are particularly well-suited for creating libraries of novel compounds for high-throughput screening. chemdiv.com The two iodine atoms act as synthetic handles, allowing for the parallel synthesis of a diverse array of derivatives through various coupling reactions. By systematically reacting the diiodoimidazole core with a collection of different building blocks (e.g., boronic acids, alkynes, or amines), researchers can rapidly generate a large library of structurally related molecules. nih.gov This approach is instrumental in exploring the structure-activity relationships (SAR) of potential therapeutic agents, as seen in the development of imidazopyrimidine scaffolds and other imidazole-based compounds targeting protein kinases and other cellular components. rsc.orgacs.org

Integration into Functional Materials in Academic Research

The unique electronic and structural properties of diiodoimidazole derivatives facilitate their incorporation into advanced functional materials. Their ability to participate in coordination chemistry, influence photophysical processes, and modify surfaces makes them valuable components in the design of materials for academic research in gas storage, optics, and renewable energy.

Zeolitic-Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) constructed from metal ions (like zinc or cobalt) linked by imidazolate-based organic ligands. researchgate.netnih.gov These materials are highly valued for their exceptional thermal and chemical stability, tunable porosity, and uniform pore sizes, making them ideal for gas separation and storage applications. researchgate.net The properties of a ZIF can be fine-tuned by modifying the imidazolate linker. researchgate.net

While the direct use of this compound as a primary linker in ZIF synthesis is not widely documented, the incorporation of functionalized imidazoles is a common strategy to alter framework properties. For example, linkers like 2-ethylimidazole (B144533) have been used to "dope" the ZIF-8 framework, which tunes the framework's flexibility and gas adsorption characteristics. nih.gov Introducing a diiodoimidazole linker could offer unique advantages, such as increasing the framework density or providing reactive sites for post-synthetic modification. The presence of heavy iodine atoms within the pores could also potentially enhance selectivity for certain gases through specific interactions.

Imidazole derivatives are integral to the design of chromophores with interesting optical properties, including two-photon absorption (TPA). researchgate.netnih.govresearchgate.net TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which has applications in bioimaging and data storage. nih.gov Research on D-π-A (donor-π-acceptor) type imidazole derivatives has shown that their TPA cross-sections can be tuned by chemical modification. nih.govnih.gov One study demonstrated that converting an imidazole derivative to its imidazolium (B1220033) iodine salt resulted in a significant enhancement of the TPA cross-section, with the value increasing from 107 GM to 276 GM. nih.govnih.gov

Furthermore, the presence of heavy atoms like iodine can profoundly influence the photophysical properties of a molecule through the "heavy-atom effect". rsc.org This effect enhances spin-orbit coupling, which can accelerate the rate of intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state. qmul.ac.uknih.govst-andrews.ac.uk Studies on iodinated metallocorroles, for example, found that iodination accelerated ISC by up to 200 times. qmul.ac.ukepfl.ch This property is highly desirable in designing photosensitizers for photodynamic therapy and in the development of materials for organic light-emitting diodes (OLEDs). The diiodo-substitution in this compound would be expected to induce a strong heavy-atom effect, making it a candidate for research into materials requiring efficient triplet state population.

Table 1: Two-Photon Absorption (TPA) Properties of D-π-A Imidazole Derivatives

| Compound ID | Description | Max. TPA Cross-Section (δ2PA) | Wavelength (nm) |

|---|---|---|---|

| T-1 | Base Imidazole Derivative | 107 GM | 760 |

| T-2 | Imidazolium Iodine Salt of T-1 | 276 GM | 760 |

| T-3 | Imidazolium Hexafluorophosphate Salt of T-1 | 96 GM | 760 |

Data sourced from a study on D-π-A type imidazole derivatives. nih.govnih.gov

In the field of photovoltaics, interfacial engineering is critical for improving the efficiency and stability of perovskite solar cells (PSCs). ewadirect.com Defects at the interface between the perovskite light-absorbing layer and the charge transport layers are a major source of non-radiative recombination, which limits device performance. mdpi.combohrium.com

Recent studies have demonstrated the exceptional potential of diiodoimidazole derivatives, specifically 4,5-diiodoimidazole (4,5-Di-I), as an interfacial modifier in inverted PSCs. mdpi.comnih.govresearchgate.net When introduced at the interface, the 4,5-diiodoimidazole molecule performs two key functions simultaneously. First, the nitrogen atoms of the imidazole ring form strong coordinate bonds with uncoordinated Pb²⁺ ions on the perovskite surface, effectively passivating these defect sites. mdpi.com Second, the molecule modulates the surface energy, improving the wettability and promoting the growth of a more uniform, pinhole-free perovskite film. mdpi.comresearchgate.net This dual-action approach of defect passivation and crystallization control leads to a significant reduction in non-radiative recombination and improved charge extraction. mdpi.com As a result, devices modified with 4,5-diiodoimidazole have achieved a champion power conversion efficiency (PCE) of 24.10%, a notable increase from the control device's performance. mdpi.comnih.govresearchgate.net Furthermore, the modified devices exhibit superior long-term stability, retaining 91% of their initial efficiency after 1300 hours of operation. mdpi.comnih.gov

Table 2: Performance of Inverted Perovskite Solar Cells With and Without 4,5-Diiodoimidazole (4,5-Di-I) Modification

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Operational Stability |

|---|---|---|---|

| Control (without 4,5-Di-I) | - | 1.12 V | Lower |

| Modified (with 4,5-Di-I) | 24.10% | 1.14 V | 91% of initial PCE after 1300 h |

Data sourced from studies on interfacial engineering with 4,5-diiodoimidazole. mdpi.comnih.govresearchgate.net

Role in Supramolecular Chemistry (e.g., Halogen Bonding Interactions)

Following a comprehensive search of available scientific literature and databases, no specific research findings, structural data, or detailed analyses pertaining to the supramolecular chemistry of This compound could be located. The academic discourse on iodoimidazole derivatives in the context of supramolecular chemistry and halogen bonding interactions focuses on other analogues, and there is a notable absence of studies centered on this specific compound.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This has been a subject of increasing interest in crystal engineering and the design of supramolecular assemblies. Research in the broader field of iodoimidazoles indicates that the iodine atoms on the imidazole ring can participate in significant halogen bonds, influencing the solid-state architecture of these molecules. However, without experimental or computational studies on this compound, any discussion of its specific role would be purely speculative.

The potential for this compound to act as a halogen bond donor is theoretically present due to the two iodine substituents. The electronic properties and steric effects of the ethyl and methyl groups at the 1 and 5 positions, respectively, would modulate the strength and directionality of any potential halogen bonds. Comparative analysis with other halogenated imidazoles suggests that the substituents play a crucial role in tuning the electronic and steric properties of the molecule, which in turn dictates its behavior in forming larger molecular structures.

Due to the lack of specific data, it is not possible to provide detailed research findings, data tables on bond lengths and angles, or specific examples of supramolecular structures formed by this compound. Further experimental work, including synthesis, crystallization, and X-ray diffraction analysis, would be required to elucidate the role of this particular compound in supramolecular chemistry.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways for Diiodoimidazoles

The efficient and selective synthesis of polysubstituted imidazoles is a continuing challenge in organic chemistry. For 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole, future research will likely focus on developing more sustainable and high-yielding synthetic routes. Current methodologies for the synthesis of diiodoimidazoles often rely on multi-step procedures involving the direct iodination of an imidazole (B134444) precursor. researchgate.netorgsyn.org

Table 1: Potential Synthetic Approaches for this compound

| Approach | Description | Potential Advantages |

| Direct Iodination | Sequential iodination of 1-ethyl-5-methyl-1H-imidazole. | Straightforward concept. |

| Halogen Exchange | Conversion of a dibromo- or dichloro-imidazole precursor to the diiodo derivative. | Potentially milder conditions. |

| Cyclization | Construction of the diiodoimidazole ring from acyclic precursors. | High degree of substitution control. |

| C-H Activation | Direct, regioselective iodination of the imidazole core via C-H activation. | Atom-economical and efficient. |

Exploration of Undiscovered Reactivity Patterns and Transformation Mechanisms

The two iodine atoms on the imidazole ring of this compound represent highly versatile synthetic handles. These positions are amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups.

Future research should systematically explore the differential reactivity of the C2 and C4 iodine atoms. Understanding the factors that govern the regioselective functionalization of these positions will be key to unlocking the full synthetic potential of this molecule. Mechanistic studies, combining experimental and computational approaches, will be vital in elucidating the underlying principles of these transformations. The investigation of novel transformations beyond traditional cross-coupling reactions, such as metal-free coupling protocols and C-I bond activation via photoredox catalysis, will also be a fruitful area of research.

Advanced Computational Modeling for Predictive Design of Diiodoimidazole Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules with desired properties. cosmosscholars.comresearchgate.net In the context of this compound, advanced computational modeling can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predicting the relative reactivity of the C2 and C4 positions towards various electrophiles and nucleophiles. This can guide the rational design of selective synthetic strategies.

Design Novel Derivatives: Computational screening of virtual libraries of derivatives can identify candidates with promising electronic, optical, or biological properties. For instance, modeling the interaction of diiodoimidazole derivatives with biological targets could aid in the design of new therapeutic agents. researchgate.net

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of chemical reactions involving this compound, complementing experimental studies.

Table 2: Applications of Computational Modeling for Diiodoimidazole Research

| Modeling Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, spectroscopic properties |

| Molecular Docking | Ligand-protein interaction studies | Binding affinity, potential biological activity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis modeling | Reaction mechanisms in biological systems |

| Molecular Dynamics (MD) | Conformational analysis | Dynamic behavior, solvent effects |

Integration of this compound into Emerging Areas of Fundamental Chemical Science

The unique structural and electronic properties of this compound make it a promising building block for a variety of applications in emerging areas of chemical science.

Materials Science: The ability to functionalize the diiodoimidazole core allows for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of heavy iodine atoms could also lead to interesting photophysical properties, including phosphorescence.

Medicinal Chemistry: Imidazole-containing compounds are prevalent in pharmaceuticals. researchgate.net The diiodoimidazole scaffold can be elaborated to create libraries of compounds for screening against various biological targets. The iodine atoms can also serve as sites for radio-labeling for imaging applications.

Catalysis: Imidazole-based N-heterocyclic carbenes (NHCs) are widely used as ligands in organometallic catalysis. acs.org Functionalized diiodoimidazoles could serve as precursors to novel NHC ligands with unique steric and electronic properties, potentially leading to the development of more active and selective catalysts.

Q & A

Basic: What are the common synthetic routes for preparing 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole?

Methodological Answer:

The synthesis of substituted imidazoles typically involves multi-component reactions (MCRs) or cyclization strategies. For iodinated derivatives like this compound, a tandem three-component reaction using hydrazine derivatives, carbonyl compounds, and iodine sources (e.g., KI/I₂ under oxidative conditions) is effective. Key steps include:

- Substrate preparation : Use ethyl or methyl esters as carboxylate precursors to stabilize intermediates.

- Iodination : Introduce iodine via electrophilic substitution at positions 2 and 4 of the imidazole ring, leveraging directing groups (e.g., methyl or ethyl substituents) to control regioselectivity .

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water) yields high-purity products, confirmed by melting point analysis and HRMS .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, deshielded protons near iodine atoms show distinct chemical shifts (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : HRMS confirms molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for iodine’s isotopic signature) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond lengths (C–I ≈ 2.10 Å) and dihedral angles to validate stereoelectronic effects .

Advanced: How do the iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 2,4-diiodo configuration enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Steric Effects : The 5-methyl group reduces steric hindrance at the 2- and 4-positions, favoring transmetalation.

- Electronic Effects : Iodine’s electronegativity polarizes the imidazole ring, increasing electrophilicity at adjacent carbons.

- Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (80°C) for coupling with aryl boronic acids. Monitor reaction progress via TLC .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

For EGFR inhibition studies:

- Molecular Docking : Use AutoDock Vina to model interactions between the imidazole core and EGFR’s ATP-binding pocket. The iodine atoms may form halogen bonds with Lys745 or Asp855 .

- In Vitro Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or A549). Prepare stock solutions in DMSO (≤0.1% final concentration) and test concentrations from 1–100 µM. Normalize viability to untreated controls .

- ADMET Analysis : Predict pharmacokinetics using SwissADME. High logP values (~3.5) suggest moderate bioavailability but potential hepatotoxicity, requiring further in vivo validation .

Advanced: How to resolve contradictions in crystallographic data for iodine-containing imidazoles?

Methodological Answer:

Discrepancies in bond lengths or occupancy often arise from:

- Disorder in Crystal Packing : Use SHELXL’s PART instruction to model disordered iodine atoms. Refine anisotropic displacement parameters (ADPs) to account for thermal motion .

- Twinned Data : For overlapping reflections, apply twin-law matrices (e.g., -h, -k, l) and refine using HKLF5 format in SHELXL. Validate with R₁ and wR₂ values (<5% difference) .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations and CCDC’s Mercury for Hirshfeld surface analysis .

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess protonation states. The imidazole nitrogen (N-1) is most basic (pKa ~6.5), protonating in acidic media .

- MD Simulations : Run 100-ns simulations in GROMACS with explicit solvent (water or PBS) to evaluate hydrolytic stability. Monitor RMSD (<2 Å indicates stability) .

- pH-Dependent Solubility : Use COSMO-RS to predict solubility changes. Iodine’s hydrophobicity reduces solubility at pH >7, necessitating co-solvents (e.g., PEG-400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.